molecular formula C22H24FN5O2S B4229869 2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide

2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide

Cat. No.: B4229869
M. Wt: 441.5 g/mol
InChI Key: MIYBOWCHVYBRFE-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 1-(anilinocarbonyl)propyl chloride with 5-mercapto-4-methyl-4H-1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-fluorobenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[5-(1-anilino-1-oxobutan-2-yl)sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2S/c1-4-18(21(30)25-15-10-6-5-7-11-15)31-22-27-26-19(28(22)3)14(2)24-20(29)16-12-8-9-13-17(16)23/h5-14,18H,4H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYBOWCHVYBRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1)SC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-fluoro-N-[1-(4-methyl-5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide

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